Piperidin-4-yl acetate hydrochloride

Overview

Description

Precursor

Scientific Research Applications

PET Imaging of the Cholinergic System

- An improved synthesis of the precursor acetic acid-piperidine-4-yl ester was developed for PET studies of acetylcholine neurotransmission. This advancement is significant in understanding the cholinergic system in the brain (Carpinelli et al., 2006).

Antimicrobial Activities

- The synthesis of derivatives like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).

Radioligand Synthesis for PET

- Derivatives such as SB-235753 were synthesized as potential radioligands for Dopamine D4 receptor studies, showcasing the utility of piperidin-4-yl acetate hydrochloride in developing brain imaging agents (Matarrese et al., 2000).

Antibacterial Agent Synthesis

- Compounds containing piperidine, like 1-(4-(piperidin-1-yl) phenyl) ethanone, were synthesized and exhibited significant antibacterial activity, highlighting its potential in combating bacterial infections (Merugu et al., 2010).

Stereocontrolled Organic Synthesis

- Research focused on the synthesis of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates, demonstrating the role of this compound in facilitating stereocontrolled organic syntheses (Vervisch et al., 2012).

Synthesis of Molecular Structures

- Investigations into the synthesis of complex molecular structures like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride indicate the compound's utility in creating diverse chemical entities (Zheng Rui, 2010).

Crystal Structure Analysis

- Studies on the crystal structure of 4-carboxypiperidinium chloride provide insights into the physical properties and potential applications of this compound derivatives (Szafran et al., 2007).

Anticholinesterase Agents

- Synthesis of pyrazoline derivatives, involving piperidine, for their anticholinesterase effects, suggests its potential in treating neurodegenerative disorders (Altıntop, 2020).

Corrosion Inhibition Studies

- The use of piperidine derivatives in the study of corrosion inhibition on iron surfaces showcases its application in material science and engineering (Kaya et al., 2016).

CCR5 Antagonist Discovery

- Development of piperidine-4-carboxamide CCR5 antagonists for anti-HIV-1 activity demonstrates its significant role in antiviral research (Imamura et al., 2006).

Future Directions

Piperidines, including Piperidin-4-yl acetate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

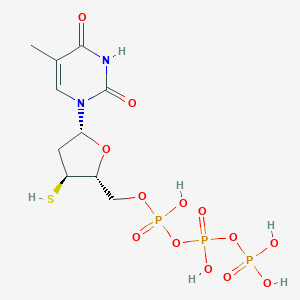

Piperidin-4-yl acetate hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities .

Properties

IUPAC Name |

piperidin-4-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMCVVEFKCVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507128 | |

| Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94886-04-1 | |

| Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)

![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)